3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
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Description
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.
Scientific Research Applications
Anti-Inflammatory Research
- Results : Compound 7d exhibited significant anti-inflammatory activity, making it a promising candidate for further research .
Antimicrobial Activity
- Results : Compounds 7c and 7d showed the most potent antibacterial activity against E. coli, S. aureus, and B. subtilis (MIC values of 6.25 µg/mL). Additionally, compounds 7a, 7b, and 7e exhibited strong antifungal activity against R. oryzae (MIC = 3.125 µg/mL) .
Heterocyclic Chemistry
- Results : The compound’s structure and potential applications contribute to the field of heterocyclic chemistry .
Medicinal Chemistry
- Results : The compound’s antimicrobial and anti-inflammatory properties make it relevant for drug development .
Boronic Acid Derivatives
- Results : The compound’s boronic acid functionality may have applications in organic synthesis and medicinal chemistry .
Thiazole-Based Research
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBCMIWHZNNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide |
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